![molecular formula C15H16ClN3 B6460920 6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline CAS No. 2549066-35-3](/img/structure/B6460920.png)
6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline” is a complex organic molecule. It contains an octahydrocyclopenta[c]pyrrole moiety, which is a bicyclic structure with a five-membered ring fused to a pyrrole ring . This structure is part of a larger quinoxaline ring system, which is a type of heterocyclic compound . The molecule also contains a chlorine atom .
Molecular Structure Analysis
The molecular structure of “6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline” is quite complex. It contains a total of 35 bonds, including 18 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, and 1 eight-membered ring . The molecule also contains 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 pyrrolidine .科学的研究の応用
Treatment of Age-Related Macular Degeneration (AMD) and Stargardt Disease
This compound has been studied as a potential treatment for atrophic age-related macular degeneration (AMD) and Stargardt disease . It acts as an antagonist of retinol-binding protein 4 (RBP4), which impedes the ocular uptake of serum all-trans retinol . This has been shown to reduce cytotoxic bisretinoid formation in the retinal pigment epithelium (RPE), which is associated with the pathogenesis of both dry AMD and Stargardt disease .
Use in Carcinogenicity Tests
The compound can be used in carcinogenicity tests, particularly for nitrosamines . For nitrosamines for which there is no sufficient carcinogenicity test data, it is acceptable to set limit values using the Carcinogenic Potency Categorization Approach (CPCA) presented by the EMA .
特性
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6-chloroquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3/c16-12-4-5-13-14(6-12)17-7-15(18-13)19-8-10-2-1-3-11(10)9-19/h4-7,10-11H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHPJUNGKSPLAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=CN=C4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。